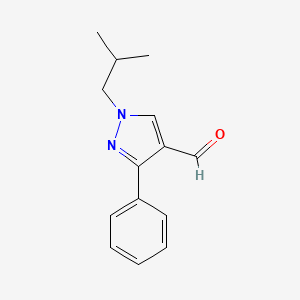
1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isobutyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 4. It has a molecular formula of C14H16N2O and a molecular weight of 228.3 g/mol .
Preparation Methods
The synthesis of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used for formylation of pyrazoles. This reaction typically involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring .
Another method involves the use of Grignard reagents, where the pyrazole ring is first formed and then functionalized with the isobutyl and phenyl groups.
Chemical Reactions Analysis
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and exhibit anti-inflammatory effects. They may also interact with DNA and proteins, leading to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Isobutyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Contains an additional phenyl group, which may enhance its aromaticity and potential interactions with biological targets.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chlorine and methyl group, which may alter its chemical properties and biological activities.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
SVBIJTREEVGAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















